molecular formula C10H16N2O3 B1469702 7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 1425501-89-8

7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No.: B1469702
CAS No.: 1425501-89-8
M. Wt: 212.25 g/mol
InChI Key: SYWOTDSWXCGWCE-UHFFFAOYSA-N
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Description

7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a diketopiperazine (DKP) compound of significant interest in natural product and drug discovery research. This compound has been identified as a metabolite from marine-derived Streptomyces sp. bacteria and has demonstrated promising anti-proliferative activity against Molt 4 acute lymphoblastic leukemia cells in bioassay-guided studies . Research also indicates that this compound, and structurally related DKPs, exhibit potent algicidal effects. Studies have shown that these metabolites can effectively remove the toxic cyanobacterium Microcystis aeruginosa , which is responsible for harmful algal blooms, suggesting its value in environmental remediation research . As a member of the diketopiperazine family, it shares a core structural motif known for diverse biological activities, including antibiotic properties, as seen in related pyrrolo[1,2-a]pyrazine-1,4-dione molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-hydroxy-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-5(2)8-10(15)12-4-6(13)3-7(12)9(14)11-8/h5-8,13H,3-4H2,1-2H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWOTDSWXCGWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2CC(CC2C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione generally follows the diketopiperazine formation pathway via cyclization of dipeptides or amino acid derivatives. Key steps include:

  • Step 1: Formation of the Dipeptide Precursor

    • Starting from appropriately protected amino acids, such as L-proline and L-valine or their derivatives, the dipeptide is synthesized via peptide coupling techniques.
    • Coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are commonly employed.
  • Step 2: Cyclization to Diketopiperazine

    • The dipeptide undergoes intramolecular cyclization under dehydrating conditions (thermal or chemical) to form the hexahydropyrrolo[1,2-a]pyrazine-1,4-dione core.
    • Conditions typically involve heating in solvents like toluene or xylene under reflux with azeotropic removal of water or using acid catalysts.
  • Step 3: Introduction of the Hydroxy Group

    • Hydroxylation at the 7-position can be achieved by selective oxidation or by using hydroxy-substituted amino acid precursors.
    • Alternatively, post-cyclization hydroxylation via chemical oxidation (e.g., with m-CPBA or osmium tetroxide) may be employed, although regioselectivity must be carefully controlled.
  • Step 4: Introduction of the Isopropyl Substituent

    • The isopropyl group at position 3 is generally derived from the side chain of the amino acid used in the dipeptide precursor, such as valine.
    • This substituent is thus incorporated early in the synthesis by selecting the appropriate amino acid building block.

Marine-Derived and Natural Product Isolation Approach

  • An alternative preparation method involves isolation from marine-derived microorganisms, such as Streptomyces species.
  • Extraction followed by chromatographic separation (e.g., HPLC) yields the compound as a natural product.
  • This biological preparation method is followed by structural elucidation using NMR and MS techniques.

Detailed Research Findings and Analytical Data

Aspect Details
Molecular Formula C11H18N2O3 (approximate)
Key Functional Groups Diketopiperazine core, hydroxy group at C-7, isopropyl group at C-3
Typical Synthetic Precursors L-Proline, L-Valine or derivatives
Cyclization Conditions Thermal cyclization in refluxing solvents, acid catalysis
Hydroxylation Methods Use of hydroxy-substituted amino acids or selective oxidation
Isolation Source Marine-derived Streptomyces species (biological extraction)
Characterization Techniques NMR (1H, 13C), Mass Spectrometry (MS), IR spectroscopy
Stereochemical Confirmation NOESY and COSY NMR correlations, coupling constants analysis

Comparative Table of Preparation Methods

Preparation Method Description Advantages Limitations
Chemical Synthesis via Dipeptides Peptide coupling of amino acids followed by cyclization and functional group modification Controlled stereochemistry, scalable Requires multiple steps, protecting groups
Hydroxylated Amino Acid Route Use of hydroxy-substituted amino acid precursors to introduce hydroxy group during synthesis Regioselective hydroxylation Availability of hydroxy-amino acids may be limited
Post-Cyclization Oxidation Chemical oxidation of diketopiperazine core to introduce hydroxy group Flexibility in late-stage modification Potential for side reactions, regioselectivity challenges
Biological Isolation Extraction from marine Streptomyces cultures followed by chromatographic purification Natural stereochemistry, bioactivity Low yield, complex purification

Notes on Scale-Up and Practical Considerations

  • The chemical synthesis route allows for better control over stereochemistry and substituent positioning, critical for pharmaceutical applications.
  • Marine-derived isolation is valuable for initial discovery and bioactivity studies but is less practical for large-scale production due to low yields.
  • Protecting group strategies and choice of coupling reagents significantly affect the efficiency and purity of the synthetic product.
  • Analytical methods such as high-resolution mass spectrometry (HRESIMS) and multidimensional NMR are essential for confirming the structure and stereochemistry of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the pyrazine ring or other functional groups.

    Substitution: The isopropyl group can be substituted with other alkyl or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various alkyl halides or other electrophiles can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could lead to different reduced forms of the pyrazine ring.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C10H16N2O3
Molecular Weight: 212.24 g/mol
IUPAC Name: 7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
CAS Number: 1434321-73-9

The compound features a unique structure that contributes to its biological activity, making it a candidate for further research in pharmacology and medicinal chemistry.

Medicinal Chemistry

This compound has shown promise in various medicinal applications:

  • Anticancer Activity: Studies have indicated that this compound exhibits anti-proliferative effects against certain cancer cell lines. For instance, research conducted on metabolites derived from marine organisms has highlighted its potential as an anti-leukemic agent .
  • Neuroprotective Effects: Preliminary studies suggest that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Biochemical Research

The compound's unique structure allows it to interact with various biological targets:

  • Enzyme Inhibition: It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
  • Antimicrobial Properties: Research indicates potential antimicrobial effects against certain pathogens, suggesting its use in developing new antibiotics.

Case Study 1: Antileukemic Activity

A study published in MDPI explored the anti-leukemic metabolites from marine-derived fungi. The research isolated several diketopiperazines, including this compound. The compound demonstrated significant cytotoxicity against leukemia cell lines, indicating its potential as a lead compound for drug development .

Case Study 2: Neuroprotective Studies

Another investigation assessed the neuroprotective effects of similar compounds derived from natural sources. The findings suggested that derivatives of pyrrolo[1,2-a]pyrazines could mitigate oxidative stress in neuronal cells. This points towards the potential use of this compound in neuroprotective therapies.

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets . The hydroxy group and the pyrazine ring are key functional groups that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with various biological macromolecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione and Analogues

Compound Name Substituents Source Key Activities References
This compound 7-OH, 3-isopropyl Brevibacillus laterosporus Algicidal (Microcystis aeruginosa)
Hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione (Cyclo(Pro-Leu)) 3-isobutyl (2-methylpropyl) Synthetic (G L Biochem Ltd.), Fusarium sp. Antibacterial (gram-positive/negative), anti-quorum sensing (P. mirabilis, E. coli)
Hexahydro-3-(phenylmethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione 3-benzyl Streptomyces sp., Pantoea ananatis Antifungal, anti-cancer (HCT116 colon cancer cells), anti-quorum sensing (P. aeruginosa)
Hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione No substituents Epoxy resin degradation products Antibacterial (Candida albicans, Staphylococcus epidermis)
3-Propyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione 3-propyl Streptomyces tendae Antimicrobial (Bacillus subtilis, Staphylococcus aureus)

Algicidal Activity

  • 7-Hydroxy-3-isopropyl variant demonstrates specificity against Microcystis aeruginosa, disrupting cellular integrity and chlorophyll synthesis .

Anticancer Activity

  • 3-Benzyl variant induces apoptosis in HCT116 colon cancer cells via DNA fragmentation and mitochondrial pathway activation .
  • Cyclo(Pro-Leu) (3-isobutyl) exhibits moderate cytotoxicity against A549 and HeLa cells but is less potent than the 3-benzyl derivative .

Antimicrobial and Anti-Biofilm Activity

  • 3-Benzyl variant inhibits Pseudomonas aeruginosa biofilm formation by interfering with quorum sensing .
  • Cyclo(Pro-Leu) (3-isobutyl) suppresses Proteus mirabilis and E. coli biofilms at MIC values of 50–100 µg/mL .

Antioxidant Activity

Structural-Activity Relationships (SAR)

  • Hydrophobic substituents (e.g., isobutyl, benzyl) enhance membrane permeability, improving antibacterial and anticancer activity but reducing antioxidant efficacy .
  • Hydroxyl groups (e.g., 7-OH) increase polarity, favoring interactions with algal cell walls and DNA alkylation .
  • Smaller substituents (e.g., propyl) balance bioactivity and solubility, making them versatile for pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using Grignard reagents or condensation of amino acids. For example, derivatives with isopropyl groups (e.g., cyclo(Pro-Leu)) are synthesized by reacting L-proline and L-leucine under reflux in anhydrous conditions, followed by purification via column chromatography (hexane/ethyl acetate gradients) . Key intermediates are characterized using 1^1H/13^13C NMR to confirm regioselectivity and stereochemistry.

Q. How is the compound structurally characterized in academic research?

  • Methodological Answer : X-ray crystallography (monoclinic P21_1 space group, unit cell parameters: a = 6.8657 Å, b = 9.9258 Å) is used to resolve stereochemistry, while NMR (1^1H and 13^13C) confirms functional groups and connectivity . Mass spectrometry (NIST data, m/z 154.1665) validates molecular weight .

Q. What are the basic physicochemical properties of this compound?

  • Methodological Answer : Reported properties include logPoct/wat_{\text{oct/wat}} = 0.522 (Crippen method), McVol = 167.23 ml/mol (McGowan), and water solubility (log10_{10}WS = -1.51) . Melting points and density are often omitted in literature, necessitating experimental determination via DSC or TGA .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Follow GHS Category 4 guidelines (acute toxicity): avoid inhalation/contact, use PPE (gloves, goggles), and store at 2–8°C in airtight containers. Emergency measures include rinsing eyes/skin with water and seeking medical aid if ingested .

Q. What chromatography conditions are optimal for purity analysis?

  • Methodological Answer : Gas chromatography (GC) with non-polar columns (e.g., DB-5) and temperature programming (50–300°C at 10°C/min) is standard. Retention indices are cross-referenced with NIST databases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., logP, solubility)?

  • Methodological Answer : Discrepancies arise from computational vs. experimental methods. Validate logP using reversed-phase HPLC (C18 column, methanol/water mobile phase) and compare with Crippen’s fragmentation approach . Cross-check solubility via shake-flask assays under controlled pH/temperature .

Q. What advanced techniques determine stereochemical purity in derivatives?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, while circular dichroism (CD) confirms absolute configuration. X-ray crystallography remains the gold standard for resolving complex stereoisomers (e.g., 3S,8aR configurations) .

Q. What are the thermal degradation pathways of this compound under varying conditions?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) in nitrogen/air atmospheres (25–600°C, 10°C/min). Degradation products (e.g., pyrolytic fragments) are identified via GC-MS. Stability studies at 40°C/75% RH for 4 weeks assess shelf-life .

Q. How do computational models (e.g., Crippen, McGowan) compare with experimental data for partition coefficients?

  • Methodological Answer : Crippen’s method underestimates logP for polar derivatives due to implicit solvent effects. Use explicit solvent molecular dynamics (MD) simulations (e.g., AMBER force field) to improve accuracy. Validate with experimental octanol-water partitioning .

Q. What strategies stabilize the compound in aqueous solutions for biological assays?

  • Methodological Answer : Use cyclodextrins (e.g., HP-β-CD) to enhance solubility via host-guest complexation. Monitor stability via UV-Vis spectroscopy (λ = 270–300 nm) and adjust pH to 6–8 to minimize hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 2
7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

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